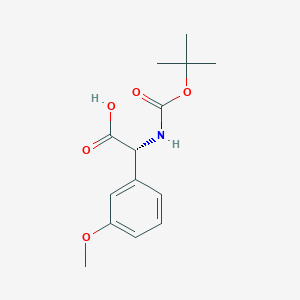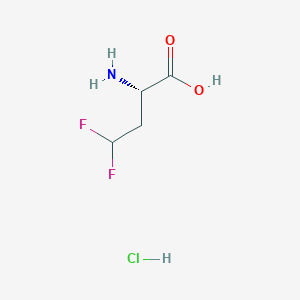
(2S)-2-Amino-4,4-difluorobutanoic acid hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-4,4-difluorobutanoic acid hydrochloride is a fluorinated amino acid derivative. This compound is of interest due to its unique structural properties, which include the presence of two fluorine atoms on the butanoic acid backbone. The addition of fluorine atoms can significantly alter the chemical and biological properties of the molecule, making it a valuable compound for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4,4-difluorobutanoic acid hydrochloride typically involves the introduction of fluorine atoms into the amino acid structure. One common method is the difluoromethylation of a suitable precursor. This can be achieved using difluoromethylation reagents under specific reaction conditions
Industrial Production Methods
Industrial production of (2S)-2-Amino-4,4-difluorobutanoic acid hydrochloride may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反应分析
Types of Reactions
(2S)-2-Amino-4,4-difluorobutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
(2S)-2-Amino-4,4-difluorobutanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs with improved pharmacokinetic properties due to the presence of fluorine atoms.
作用机制
The mechanism of action of (2S)-2-Amino-4,4-difluorobutanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .
相似化合物的比较
Similar Compounds
(2S)-2-Amino-4-fluorobutanoic acid: Similar structure but with only one fluorine atom.
(2S)-2-Amino-3,3-difluoropropanoic acid: A shorter chain analog with two fluorine atoms on the propanoic acid backbone.
Uniqueness
(2S)-2-Amino-4,4-difluorobutanoic acid hydrochloride is unique due to the specific positioning of the fluorine atoms on the butanoic acid backbone. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other fluorinated amino acids .
属性
IUPAC Name |
(2S)-2-amino-4,4-difluorobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2.ClH/c5-3(6)1-2(7)4(8)9;/h2-3H,1,7H2,(H,8,9);1H/t2-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBMHZUUXFKQTL-DKWTVANSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
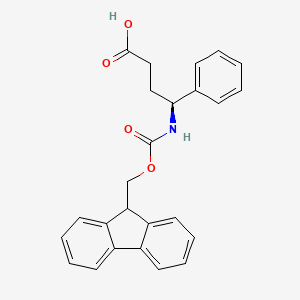
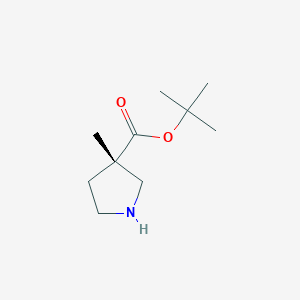
![(2S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.3]hexane-2-carboxylic acid](/img/structure/B8064033.png)
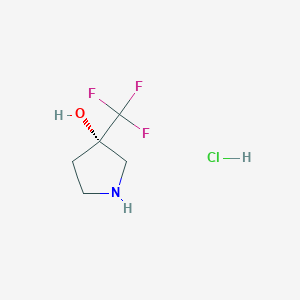
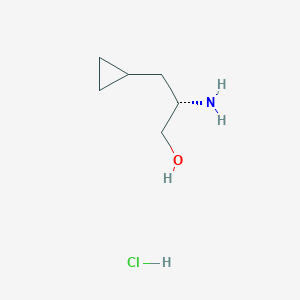
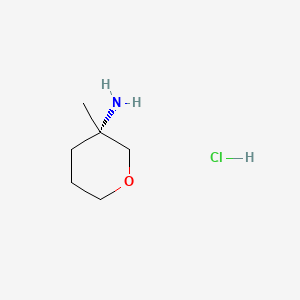
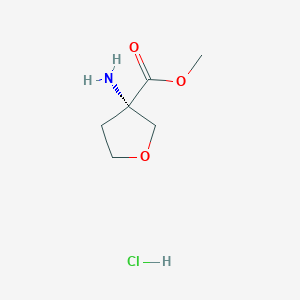
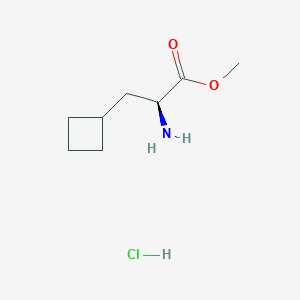
![1-[(2S)-1-methoxypropan-2-yl]piperazine;dihydrochloride](/img/structure/B8064080.png)
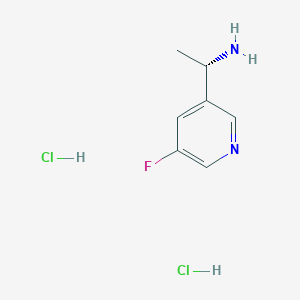
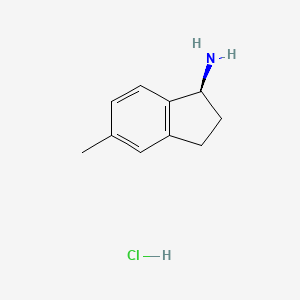
![(2S)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B8064118.png)
![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methoxy-, (alphaR)-](/img/structure/B8064126.png)
